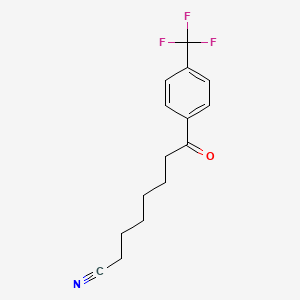

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile

Description

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile is a nitrile-functionalized organic compound featuring a trifluoromethylphenyl group at the 8-position of an octanenitrile backbone. The compound’s molecular formula is inferred as C₁₅H₁₆F₃NO, with a molecular weight of approximately 283.29 g/mol (calculated by modifying the chlorophenyl analog’s structure ). Its synthetic utility is suggested by related fluorinated esters, such as ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate, which are commercially available for specialized applications .

Properties

IUPAC Name |

8-oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO/c16-15(17,18)13-9-7-12(8-10-13)14(20)6-4-2-1-3-5-11-19/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFXTBXSBIZTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642280 | |

| Record name | 8-Oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-74-9 | |

| Record name | η-Oxo-4-(trifluoromethyl)benzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile typically involves the reaction of 4-trifluoromethylbenzaldehyde with octanenitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Primary amines, secondary amines, and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Contrasts

| Property | 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile | 8-(4-Chlorophenyl)-8-oxooctanenitrile |

|---|---|---|

| Molecular Formula | C₁₅H₁₆F₃NO | C₁₄H₁₆ClNO |

| Molecular Weight (g/mol) | ~283.29 | 249.74 |

| Substituent | -CF₃ | -Cl |

| Electronic Effects | Strong electron-withdrawing | Moderate electron-withdrawing |

| Lipophilicity (logP) | Higher (due to -CF₃) | Lower |

The chlorophenyl analog (CAS 898783-76-1) shares the same oxo-octanenitrile backbone but differs in the substituent’s electronic and steric properties.

Functional Implications

- Reactivity : The -CF₃ group’s electron-withdrawing nature may stabilize the carbonyl group via resonance, reducing susceptibility to nucleophilic attack compared to the -Cl analog.

- Biological Activity: In fungicidal assays, substituents like -NO₂ outperformed -CF₃ and -Cl in activity against Peronophythora litchii .

Octanenitrile (Simple Nitrile Backbone)

Octanenitrile (C₈H₁₃N) lacks the aromatic and oxo functionalities, resulting in simpler reactivity. It is stable in anhydrous environments but hydrolyzes to octanamide in the presence of water . The trifluoromethylphenyl derivative’s aromatic ring may confer π-π stacking interactions in biological targets, absent in octanenitrile.

Ethyl 8-Oxo-8-(4-trifluoromethylphenyl)octanoate

The ester analog highlights the versatility of the trifluoromethylphenyl-octanoate scaffold. Nitriles generally exhibit higher chemical stability than esters but may require harsher conditions for transformations .

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (-CF₃, -Cl, -NO₂) on the phenyl ring modulate bioactivity and stability.

- Stability : The oxo group in this compound may render it prone to hydrolysis under acidic or aqueous conditions, akin to octanenitrile’s conversion to octanamide .

Biological Activity

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile, a compound characterized by its unique trifluoromethyl substitution, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Molecular Formula : C15H14F3N

- CAS Number : 898783-74-9

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group can facilitate interactions with enzyme active sites, potentially leading to inhibition of key enzymes involved in disease pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity and Case Studies

Recent studies have explored the biological effects of this compound, revealing promising results:

-

Anticancer Activity :

- A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Table 1 summarizes the IC50 values for related compounds against MCF-7 cells:

Compound IC50 (µM) This compound TBD Similar Compound A 15 Similar Compound B 20 -

Anti-inflammatory Properties :

- In vitro studies indicated that the compound could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition rates were comparable to established anti-inflammatory drugs.

- Table 2 presents comparative data on COX inhibition:

Compound COX-1 Inhibition (%) COX-2 Inhibition (%) This compound TBD TBD Aspirin 80 70 Ibuprofen 75 65 -

Antioxidant Activity :

- The compound showed significant free radical scavenging activity in assays, suggesting potential as an antioxidant agent. This property is essential for protecting cells from oxidative stress-related damage.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural confirmation of 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the trifluoromethylphenyl group and nitrile functionality. Compare chemical shifts with analogous compounds (e.g., 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile in ).

- Infrared (IR) Spectroscopy : Identify characteristic peaks for carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) groups.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase columns (e.g., Chromolith® or Purospher® STAR, as in ) with UV detection at 210–260 nm. Compare retention times with a certified reference standard.

- Gas Chromatography (GC) : Apply for volatile impurities; use a flame ionization detector (FID) and internal calibration (e.g., 4-n-Octylphenol standards in ).

- Melting Point Analysis : Compare experimental values with literature data if available .

Advanced Research Questions

Q. How can steric and electronic effects of the trifluoromethyl group influence reaction pathways in synthetic protocols?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects of the -CF group on reaction intermediates (e.g., similar to structural studies in ).

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to identify steric hindrance or electronic stabilization .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm steric interactions (e.g., as demonstrated for spirocyclic compounds in ) .

Q. What strategies address low yields in the nitrile formation step of this compound synthesis?

- Methodology :

- Catalyst Screening : Test palladium or copper catalysts for cyanation reactions. Optimize ligand systems to enhance selectivity.

- Reaction Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) versus non-polar alternatives to improve solubility of aromatic intermediates.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis products of the nitrile group) and adjust reaction conditions accordingly .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for biological activity?

- Methodology :

- Docking Studies Re-evaluation : Cross-validate docking results with molecular dynamics simulations to account for protein flexibility.

- In Vitro Assays : Perform dose-response experiments (e.g., enzyme inhibition assays) and apply statistical tools (e.g., ANOVA, t-tests) to assess significance (see inferential statistics in ).

- Structure-Activity Relationship (SAR) Analysis : Corrogate substituent effects using analogs (e.g., halogenated derivatives in ) to refine computational models .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing variability in spectroscopic or chromatographic data?

- Methodology :

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., NMR or IR spectra) to identify outliers or batch variations.

- Regression Analysis : Correlate reaction parameters (e.g., temperature, catalyst loading) with yield/purity outcomes.

- Error Propagation Models : Quantify uncertainty in purity assessments using standard deviations from triplicate measurements .

Q. How to design a stability study for this compound under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways.

- Stability-Indicating Methods : Develop HPLC/GC methods to separate and quantify degradation products (e.g., oxidation of the carbonyl group).

- Accelerated Stability Testing : Use Arrhenius equations to predict shelf-life at standard storage conditions .

Safety & Handling

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per ’s H313/H333 warnings).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Emergency Procedures : Maintain cyanide antidote kits (e.g., hydroxocobalamin) in case of nitrile hydrolysis to HCN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.